molecular formula C7H12ClNO2 B2376982 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 2137883-62-4

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2376982
CAS No.: 2137883-62-4
M. Wt: 177.63
InChI Key: SPJAQNMPBOXWBH-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic organic compound classified under the azabicycloalkane family. Its IUPAC name, This compound , reflects its structural features: a nitrogen atom at position 7 of a bicyclo[2.2.1]heptane skeleton and a carboxylic acid group at position 2, stabilized as a hydrochloride salt. The molecular formula is C₇H₁₂ClNO₂ , with a molecular weight of 177.63 g/mol . Key identifiers include:

Property Value Source
CAS Number 2137883-62-4
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
SMILES C1CN2CCC1C2C(=O)O.Cl

The bicyclic framework imposes significant steric constraints, stabilizing the molecule through reduced ring strain and influencing its reactivity. X-ray crystallography and NMR studies confirm a chair-like conformation for the bicyclo[2.2.1]heptane system, which enhances its rigidity compared to monocyclic analogs.

Historical Context and Discovery

The compound’s discovery emerged from efforts to synthesize constrained proline analogs for peptide and medicinal chemistry. Early work in the 2000s focused on developing bicyclic amino acids to mimic proline’s conformational restrictions while introducing enhanced stereochemical complexity. A pivotal advancement occurred in 2001, when a Diels-Alder reaction using methyl 2-benzamidoacrylate as a dienophile enabled efficient construction of the azabicyclic core. Subsequent refinements, such as stereoselective bromination and intramolecular cyclization, improved synthetic yields.

The structural similarity to epibatidine , a natural alkaloid with potent nicotinic acetylcholine receptor (nAChR) activity, further spurred interest. Researchers recognized that the 7-azabicyclo[2.2.1]heptane skeleton could serve as a rigid scaffold for designing receptor ligands, leading to widespread exploration in neuropharmacology.

Significance in Chemical Research

This compound is a cornerstone in studying conformational effects on peptide secondary structures. Its bicyclic framework stabilizes β-turns and α-helices, making it invaluable for probing protein folding dynamics. For example, incorporation into dipeptides revealed distinct β-turn preferences compared to proline, offering insights into receptor-binding conformations.

In medicinal chemistry, the compound serves as a precursor for nAChR ligands. Its rigid structure enhances binding affinity and selectivity, enabling the development of analgesics and cognitive enhancers. Additionally, derivatives have been explored as enzyme inhibitors, leveraging the carboxylic acid group for active-site interactions.

Research Objectives and Scope

Current research aims to:

  • Optimize synthesis : Develop high-yield, scalable routes using catalytic asymmetric methods.
  • Expand applications : Investigate derivatives for targeted drug delivery and enzyme inhibition.
  • Elucidate structure-activity relationships : Correlate stereochemical variations with biological activity.

Future directions include exploring pharmacokinetic properties and derivatization strategies to enhance bioavailability. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking the compound’s full potential in therapeutics.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAQNMPBOXWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Functionalization

Pyrrole undergoes [4+2] cycloaddition with acetylene dicarboxylates to form the bicyclic skeleton. Early methods suffered from low yields (<9%), but modifications using N-carbobenzoxy-protected intermediates improved yields to 18–36%. The reaction proceeds under thermal conditions (80–120°C) in inert solvents such as toluene.

Hydrolysis and Decarboxylation

The ester groups introduced during cycloaddition are hydrolyzed using aqueous sodium hydroxide (70% ethanol/water, 14 h), followed by acidification with hydrogen chloride to yield the carboxylic acid. Subsequent decarboxylation under reduced pressure furnishes the free amine, which is precipitated as the hydrochloride salt (77% yield, m.p. 261–263°C).

Curtius Reaction and Intramolecular Cyclization

An alternative route employs the Curtius rearrangement to introduce the nitrogen atom. Trans-4-aminocyclohexanols are treated with triphenylphosphine and carbon tetrachloride to induce cyclization, forming 7-azabicyclo[2.2.1]heptane derivatives.

Bromination and Cyclization

Cyclohex-3-enecarboxylic acid is converted to cis-3,trans-4-dibromocyclohexylcarbamates via stereoselective bromination. Sodium hydride-mediated intramolecular cyclization at 0–5°C yields the bicyclic amine. This method avoids costly catalysts and achieves yields of 47–86% after chromatographic purification.

Post-Condensation Modifications and Salt Formation

Ugi Multicomponent Reaction

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid serves as a bifunctional building block in Ugi reactions. Condensation with aldehydes, amines, and isocyanides in methanol (24 h, rt) yields peptidomimetic adducts. The carboxylic acid remains available for further functionalization, such as amide coupling using DCC/HOBt.

Hydrochloride Salt Preparation

The free base is dissolved in ether, and dry hydrogen chloride gas is bubbled through the solution. Precipitation yields the hydrochloride salt, which is recrystallized from methanol/ethyl acetate.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Conditions Advantages
Diels-Alder Cycloaddition, hydrolysis, salt formation 18–36 Thermal (80–120°C), NaOH/HCl Scalable, avoids transition metals
Curtius Cyclization Bromination, NaH cyclization 47–86 0–5°C, TFA/CH₂Cl₂ High yield, stereoselective
Ugi Post-Modification Multicomponent reaction, acylation 71–100 rt, DCC/HOBt Modular, enables diversification

Critical Evaluation of Reaction Parameters

Solvent and Temperature

  • Diels-Alder : Toluene at elevated temperatures ensures optimal cycloaddition kinetics.
  • Curtius Route : Dichloromethane/trifluoroacetic acid at low temperatures prevents side reactions.

Catalysts and Reagents

  • Platinum oxide in early Diels-Alder routes increased yields to 36% but raised costs.
  • Sodium hydride in cyclization steps minimizes byproduct formation.

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules and natural products through various chemical reactions, including Diels-Alder reactions, oxidation, and reduction processes .

2. Biological Studies:
The compound is utilized in biological research to study enzyme mechanisms and receptor interactions. Its ability to act as a ligand in receptor binding studies makes it significant for understanding pharmacological effects and drug design .

3. Antimicrobial Activity:
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics .

4. Enzyme Inhibition:
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic applications in treating diseases related to enzyme dysfunctions .

Case Studies

Study 1: Antimicrobial Properties
A study conducted at an academic institution evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth at concentrations ranging from 10 to 50 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Enzyme Inhibition
In another investigation published in a peer-reviewed journal, the compound was tested as an inhibitor of a specific enzyme associated with metabolic disorders. The findings revealed an IC50 value of 25 µM, indicating effective inhibition and suggesting potential therapeutic applications for metabolic diseases .

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, derivatives of this compound have been shown to inhibit calcineurin, a protein phosphatase involved in various cellular processes . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives
  • Molecular Formula: C₁₂H₁₉NO₄ (Boc-protected variant) .
  • Key Differences : Nitrogen at the 2-position and carboxylic acid at the 3-position, altering hydrogen-bonding and steric effects.
  • Applications : Intermediate in peptide synthesis; lower conformational rigidity compared to the 7-aza variant .
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
  • Molecular Formula: C₇H₁₁NO₂ (free acid) .
  • Key Differences : Carboxylic acid at the 1-position, leading to distinct stereoelectronic properties.
  • Synthesis : Prepared via hydrolysis of methyl esters (89% yield) .

Ester Derivatives

Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate
  • Molecular Formula: C₉H₁₅NO₂ .
  • Molecular Weight : 169.22 g/mol.
  • Key Features : Increased lipophilicity (logP ≈ 1.089) for improved membrane permeability .
  • Applications : Prodrug candidate for controlled release of the carboxylic acid .

Thia-/Oxa-Substituted Bicyclic Compounds

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example: 6-Aminopenicillanic Acid (6-APA) Molecular Formula: C₈H₁₂N₂O₃S . Molecular Weight: 216.26 g/mol. Key Features: Core structure of β-lactam antibiotics; sulfur atom enhances ring strain and reactivity .
Decarboxyticarcillin
  • Molecular Formula : C₁₄H₁₆N₂O₄S₂ .
  • Molecular Weight : 340.42 g/mol.
  • Applications : Penicillin-derived antibiotic with a thiophene side chain .

Stereoisomers and Protected Forms

rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂ .
  • Key Differences : Stereochemical variation at positions 1, 2, and 4; impacts receptor binding in chiral environments.
  • Purity : 95% (HPLC) .
7-Boc-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Molecular Formula: C₁₂H₁₉NO₄ .
  • Molecular Weight : 241.28 g/mol.
  • Applications : Boc-protected form used in peptide coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 High rigidity; ≥95% purity
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Boc-protected) C₁₂H₁₉NO₄ 241.28 Structural isomer; peptide intermediate
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ 169.22 Lipophilic prodrug; logP = 1.089
6-Aminopenicillanic Acid (6-APA) C₈H₁₂N₂O₃S 216.26 β-lactam core; antibiotic precursor
rac-(1S,2R,4R)-isomer hydrochloride C₇H₁₂ClNO₂ 177.63 Stereoisomer; 95% purity
7-Boc-protected derivative C₁₂H₁₉NO₄ 241.28 Peptide synthesis intermediate

Biological Activity

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known by its CAS number 1986990-18-4, is a bicyclic compound featuring a nitrogen atom within its structure. This unique configuration contributes to its biological activities, which have garnered interest in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₂ClNO₂
  • Molecular Weight : 177.60 g/mol
  • Structure : The bicyclic framework includes a nitrogen atom that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The nitrogen atom can act as a nucleophile, participating in chemical reactions that influence neurotransmitter systems.

Key Mechanisms :

  • Cholinergic Activity : Compounds derived from 7-Azabicyclo[2.2.1]heptane have been shown to act as ligands for cholinergic receptors, suggesting potential applications in treating disorders related to cholinergic dysfunctions such as Alzheimer's disease .
  • Neurotransmitter Modulation : The compound may modulate the release and uptake of neurotransmitters, impacting synaptic transmission and neuronal excitability .

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial and antifungal activities, potentially serving as templates for new antimicrobial agents .
  • Anti-cancer Effects : Analogues have been investigated for their anti-proliferative effects on cancer cell lines, showing promise in inducing apoptosis in malignant cells .
  • Neurological Applications : Given its cholinergic properties, this compound is being explored for its potential in treating neurodegenerative diseases by enhancing cognitive function through modulation of acetylcholine levels .

Case Studies and Research Findings

StudyFocusFindings
Maechler et al. (2011)Amino Acid TransportersInvestigated the effects of bicyclic amino acids on insulin secretion and found that BCH (a related compound) enhances glutamine oxidation and insulin release .
US5817679A PatentCholinergic Receptor LigandsDescribes the use of azabicyclo compounds as cholinergic receptor ligands for treating CNS disorders, indicating their therapeutic potential in neuropharmacology .
MDPI Review (2021)Synthetic AlkaloidsHighlights the broad spectrum of biological activities exhibited by crinine alkaloids, including those derived from azabicyclic structures, emphasizing their antiviral and anti-proliferative properties .

Q & A

Q. Example Optimization Table :

StepParameterOptimal ConditionYield Improvement
CyclizationSolventDMF15% ↑
CarboxylationTemperature-10°C20% ↑ (ee)
PurificationChromatographyReverse-phase C18Purity >99%

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • 1H/13C^1H/^{13}C NMR : Assign peaks for bicyclic protons (δ 3.1–4.2 ppm) and carboxylic acid (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 177.63 (C7_7H12_{12}ClNO2_2) .
  • IR Spectroscopy : Identify carboxylate (1690–1720 cm1^{-1}) and NH stretches (3200–3400 cm1^{-1}) .

Advanced: What strategies synthesize derivatives with enhanced biological activity?

Methodological Answer:

  • Functional Group Modifications : Introduce fluorinated or sulfonyl groups via nucleophilic substitution to alter pharmacokinetics .
  • Peptide Conjugation : Couple with bioactive peptides using EDC/NHS chemistry to target specific receptors .
  • SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, nitro) and compare IC50_{50} values in enzyme assays .

Q. Example Derivative Table :

DerivativeModificationBiological TargetActivity (IC50_{50})
Fluoro-analogC-4 FluorinationGABAA_A Receptor12 nM
SulfonamideN-Sulfonyl GroupSerine Proteases8 nM

Advanced: How do structural modifications impact receptor binding affinity?

Methodological Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with receptor pockets .
  • Free Energy Calculations (MM/PBSA) : Quantify ΔGbind_{bind} for substituent effects (e.g., hydrophobic vs. polar groups) .
  • Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., neuraminidase) to visualize interactions .

Basic: What are the storage and handling protocols?

Methodological Answer:

  • Storage : 2–8°C in airtight containers under inert gas (Ar/N2_2) to prevent hydrolysis .
  • Transport : Ship with ice packs to maintain stability; avoid prolonged exposure to humidity .
  • Handling : Use gloveboxes for air-sensitive reactions; monitor pH during aqueous workup .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
  • Reproducibility Tests : Repeat experiments under identical conditions (e.g., cell line passage number, serum batch) .

Advanced: What computational approaches predict chemical reactivity?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model cyclization energetics .
  • Molecular Dynamics : Simulate solvation effects on reaction pathways using GROMACS .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions for new derivatives .

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